REACTION_CXSMILES
|
Cl.[NH2:2][N:3]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]1C#N.[C:11](O)(=O)C.[CH:15]([NH2:17])=[NH:16].P([O-])([O-])([O-])=O.[K+].[K+].[K+].N#N>C(O)C>[Br:8][C:6]1[CH:5]=[C:4]2[N:3]([CH:7]=1)[N:2]=[CH:11][N:16]=[C:15]2[NH2:17] |f:0.1,2.3,4.5.6.7|
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl.NN1C(=CC(=C1)Br)C#N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
potassium phosphate
|
Quantity
|
64.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with ice water (2 L)
|
Type
|
FILTRATION
|
Details
|
the dark grayish-brown solids were collected by suction filtration
|
Type
|
TEMPERATURE
|
Details
|
in refluxing MeOH
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered thru Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a yellowish-brown solid
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from THF
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC=NN2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.86 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |